An In-depth Technical Guide on the Core Chemical Properties of 2,2',4',6'-Tetramethylpropiophenone
An In-depth Technical Guide on the Core Chemical Properties of 2,2',4',6'-Tetramethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2,2',4',6'-tetramethylpropiophenone (CAS No. 2040-22-4). It includes a detailed summary of its physicochemical properties, a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic data. Additionally, this guide explores its application as a photoinitiator and discusses the limited available information regarding its biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
2,2',4',6'-Tetramethylpropiophenone, also known by its IUPAC name 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one, is an aromatic ketone. While experimentally determined physical properties are not widely published, predicted values and information from analogous compounds provide valuable insights. The compound is expected to be a liquid at room temperature with a relatively high boiling point, necessitating purification by vacuum distillation.[1]
Table 1: Physicochemical Properties of 2,2',4',6'-Tetramethylpropiophenone
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | PubChem[2] |
| CAS Number | 2040-22-4 | PubChem[2] |
| Molecular Formula | C₁₃H₁₈O | CymitQuimica[3] |
| Molecular Weight | 190.28 g/mol | CymitQuimica[3] |
| Boiling Point | 268.7 ± 9.0 °C (Predicted) | ChemicalBook[4] |
| Density | 0.936 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Melting Point | Not available (Analogous trimethoxyphenyl compounds: 118–120°C) | Benchchem[5] |
| Solubility | Soluble in polar solvent mixtures (e.g., Acetonitrile/Water) | Benchchem[5] |
Synthesis
The primary method for the synthesis of 2,2',4',6'-tetramethylpropiophenone is the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[6][7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[8][9]
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.
-
In the addition funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition of mesitylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2,2',4',6'-tetramethylpropiophenone as a colorless to pale yellow liquid.[1]
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation synthesis workflow.
Spectroscopic Data
The structural elucidation of 2,2',4',6'-tetramethylpropiophenone is confirmed through various spectroscopic techniques.
NMR Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and should be confirmed with experimental data.)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | ~6.8 | Carbonyl-C | ~210 |
| Methine-H (isopropyl) | ~3.5 (septet) | Aromatic-C (quaternary) | ~135-140 |
| Methyl-H (para) | ~2.3 | Aromatic-C-H | ~128 |
| Methyl-H (ortho) | ~2.1 | Methine-C (isopropyl) | ~38 |
| Methyl-H (isopropyl) | ~1.1 (doublet) | Methyl-C (para) | ~21 |
| Methyl-C (ortho) | ~19 | ||
| Methyl-C (isopropyl) | ~19 |
Infrared (IR) Spectroscopy
The IR spectrum of 2,2',4',6'-tetramethylpropiophenone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and alkyl groups. The sample is typically prepared as a neat film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).
Mass Spectrometry (MS)
In mass spectrometry, 2,2',4',6'-tetramethylpropiophenone is expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern would likely involve α-cleavage, leading to the formation of characteristic fragment ions.[12] Electron ionization (EI) is a common ionization method for this type of analysis.[13][14][15]
Expected Fragmentation Pattern:
-
m/z = 147: Loss of an isopropyl radical (•CH(CH₃)₂)
-
m/z = 119: Formation of the trimethylbenzoyl cation ([C₁₀H₁₁O]⁺)
-
m/z = 43: Formation of the isopropyl cation ([CH(CH₃)₂]⁺)
Applications and Biological Activity
Photoinitiator in Polymerization
2,2',4',6'-Tetramethylpropiophenone can function as a Type I photoinitiator.[5] Upon exposure to UV light, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl group and the α-carbon, to generate two free radicals.[1] These radicals can then initiate polymerization reactions of monomers, such as acrylates.[16]
Caption: Mechanism of photoinitiation.
Biological Activity and Drug Development
Currently, there is a lack of significant published research on the specific biological activities of 2,2',4',6'-tetramethylpropiophenone or its direct involvement in any signaling pathways relevant to drug development. While the propiophenone scaffold is present in some medicinally relevant molecules, this particular compound has not been a prominent focus of such studies.[5] Further research is required to determine its potential pharmacological properties, including its cytotoxicity and any interactions with biological targets.
Conclusion
2,2',4',6'-Tetramethylpropiophenone is a well-defined chemical entity with predictable properties based on its structure. Its synthesis is achievable through standard organic chemistry techniques like the Friedel-Crafts acylation. The primary documented application for this compound is as a photoinitiator in polymerization reactions. While its potential in drug development and its biological activity remain largely unexplored, this guide provides a solid foundation of its core chemical properties for any future investigations in these areas. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to explore the potential biological applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 25115-80-4 CAS MSDS (2',2,2,6'-TETRAMETHYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Propiophenone, 2,2',4',6'-tetramethyl- | 2040-22-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. api.pageplace.de [api.pageplace.de]
- 15. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]


